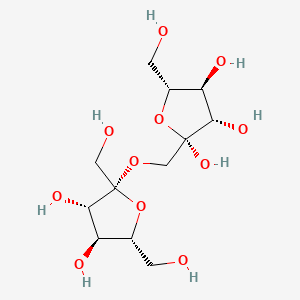

Inulobiose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Inulobiose, also known as difructan or inulin, belongs to the class of organic compounds known as c-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond. Inulobiose is soluble (in water) and a very weakly acidic compound (based on its pKa). Inulobiose has been primarily detected in blood. Within the cell, inulobiose is primarily located in the cytoplasm. Outside of the human body, inulobiose can be found in herbs and spices. This makes inulobiose a potential biomarker for the consumption of this food product.

Beta-D-fructofuranosyl-(2,1)-beta-D-fructofuranose is an inulobiose in which the anomeric centre has beta-configuration.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Inulobiose, a component of microbial cellulose, has shown promise in a variety of biomedical applications. Microbial cellulose, due to its unique nanostructure and properties, is used in tissue-engineered products for wound care and the regeneration of damaged or diseased organs (Czaja, Young, Kawecki, & Brown, 2007). It functions effectively as a scaffold for various tissue-engineered constructs. Moreover, the nonwoven ribbons of microbial cellulose microfibrils closely resemble the structure of native extracellular matrices, suggesting potential applications in regenerative medicine, including guided tissue regeneration and periodontal treatments (Czaja et al., 2007).

Nanocellulose in Biomedicine

Nanocellulose, extracted from native cellulose, has garnered attention for biomedical applications due to its biocompatibility, biodegradability, and low toxicity. It shows promise in tissue bioscaffolds for cellular culture, drug excipient and delivery, and the immobilization and recognition of enzyme/protein. Its unique physical properties and surface chemistry make it suitable for various macroscopic biomaterials applications, such as blood vessel and soft tissue substitutes, and skin and bone tissue repair materials (Lin & Dufresne, 2014).

Cellulose Nanocrystals in Applications

Cellulose nanocrystals (CNs), obtained from cellulose fibers through acid hydrolysis, have been extensively researched as reinforcing agents in nanocomposites. Their low cost, availability, renewability, light weight, nanoscale dimension, and unique morphology make them ideal for a wide array of applications, including biomaterials and biosensors (Habibi, Lucia, & Rojas, 2010).

Drug Storage and Delivery

Inulobiose has been utilized in the synthesis of cellulosic pockets for drug storage. These pockets show high stability and are capable of sustaining temperatures up to 260°C, making them suitable for various pharmaceutical applications (Narh, Charles, Mensah, & Qu-fu, 2019).

Sensor Applications

Modified bacterial cellulose films have been developed for detecting and measuring the growth of pathogenic bacteria. These biosensors, due to their portable nature and rapid response time, have potential applications in biological safety and diagnostics (Ghasemi, Bari, Pirsa, & Amiri, 2020).

Tissue Engineering

Cellulose-based biomaterials, including those derived from inulobiose, have been highlighted for their importance in tissue engineering. They provide an ideal platform for biomaterial development due to their nanostructure, which allows for cellular adhesion and contributes to macroscale mechanical properties (Hickey & Pelling, 2019).

Eigenschaften

CAS-Nummer |

470-58-6 |

|---|---|

Produktname |

Inulobiose |

Molekularformel |

C12H22O11 |

Molekulargewicht |

342.3 g/mol |

IUPAC-Name |

(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-5-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C12H22O11/c13-1-5-7(16)9(18)11(20,22-5)4-21-12(3-15)10(19)8(17)6(2-14)23-12/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |

InChI-Schlüssel |

WOHYVFWWTVNXTP-TWOHWVPZSA-N |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(O1)(CO)OCC2(C(C(C(O2)CO)O)O)O)O)O)O |

Synonyme |

1-O-beta-D-fructo-furanosyl-D-fructose inulobiose |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1615789.png)

![(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate](/img/structure/B1615794.png)

![Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B1615797.png)